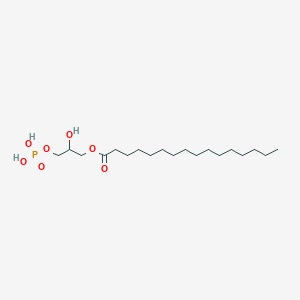
N-Methyl-1,2,3,4-Tetrahydronaphthalin-2-amin
Übersicht
Beschreibung
N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine, also known as methylenedioxyamphetamine (MDA), is a psychoactive drug that belongs to the amphetamine class. It is a derivative of the phenethylamine family and is structurally similar to other psychoactive drugs such as MDMA (ecstasy) and MDEA (eve). MDA has been used recreationally for its euphoric and hallucinogenic effects, but it also has potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Supramolekulare Chemie: Wirt-Gast-Wechselwirkungen
Der aromatische Charakter der Verbindung und die Fähigkeit zur Wasserstoffbrückenbindung machen sie für die Verwendung in der supramolekularen Chemie geeignet. Sie kann als Baustein für die Erstellung von Wirt-Gast-Systemen dienen, die für die Entwicklung von Prozessen zur molekularen Erkennung, Sensoren und selbstorganisierenden Materialien von grundlegender Bedeutung sind .
Chemische Biologie: Biokonjugation und Bildgebung
In der chemischen Biologie kann die Reaktivität der Verbindung für Biokonjugationstechniken genutzt werden. Dies beinhaltet das Anbringen von Biomolekülen an die Verbindung, um biologische Prozesse zu untersuchen oder zu diagnostischen Zwecken. Darüber hinaus können ihre Eigenschaften es ermöglichen, sie in der Fluoreszenzbilderkennung einzusetzen, wodurch die Visualisierung von Zellbestandteilen und -aktivitäten unterstützt wird .
Polymerchemie: Synthese neuer Polymere
N-Methyl-1,2,3,4-Tetrahydronaphthalin-2-amin: kann ein Monomer für die Synthese neuer Polymere sein. Seine Einarbeitung in Polymerketten könnte zu Materialien mit einzigartigen mechanischen und chemischen Eigenschaften führen, die in verschiedenen industriellen Anwendungen nützlich sein könnten .
Safety and Hazards
The compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
The primary targets of N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation and other neurological processes .
Mode of Action
N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine . This inhibition likely induces the release of these neurotransmitters, increasing their concentration in the synaptic cleft . This results in prolonged neurotransmitter action on post-synaptic receptors, enhancing the neurotransmission process .
Biochemical Pathways
The affected biochemical pathways primarily involve the serotonergic and noradrenergic systems . By inhibiting the reuptake of serotonin and norepinephrine, N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine amplifies the signaling in these pathways . The downstream effects include enhanced mood regulation, which is why compounds with similar mechanisms are often used in the treatment of mood disorders .
Result of Action
The molecular and cellular effects of N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine’s action are primarily related to its impact on neurotransmission. By inhibiting the reuptake of serotonin and norepinephrine, it enhances the signaling in the serotonergic and noradrenergic systems . This can lead to improved mood regulation and potentially provide therapeutic benefits in the treatment of mood disorders .
Eigenschaften
IUPAC Name |
N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-5,11-12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZARMFRLPAOETR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874230 | |
| Record name | 2-NAPHTHALENAMINE, 1,2,3,4-TETRAHYDRO-N-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19485-85-9 | |
| Record name | N-Methyl-2-amino-1,2,3,4-tetrahydronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019485859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-NAPHTHALENAMINE, 1,2,3,4-TETRAHYDRO-N-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














